N-(3-fluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
N-(3-fluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic thiazine derivative characterized by a 4-oxo-5,6-dihydro-4H-1,3-thiazine core substituted with a 3-fluorophenyl carboxamide group at position 6 and a 4-methylphenylamino moiety at position 2. Its synthesis typically involves multistep organic reactions, with the fluorophenyl and methylphenyl groups contributing to its unique electronic and steric properties, which influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-11-5-7-13(8-6-11)21-18-22-16(23)10-15(25-18)17(24)20-14-4-2-3-12(19)9-14/h2-9,15H,10H2,1H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGYECXKUIKCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiazine Derivatives
The compound shares structural homology with xylazine (2-(2,6-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine), a well-characterized α₂-adrenergic agonist and sedative. Key comparisons include:
Table 1: Structural and Functional Differences
Key Findings :
Metabolic Stability :
- The 3-fluorophenyl group in the target compound likely enhances metabolic resistance compared to xylazine’s hydroxylated metabolites (e.g., 4’-OH and 3’-OH derivatives), which are prone to phase II conjugation . Fluorine’s electron-withdrawing effect reduces susceptibility to oxidative metabolism.
- In contrast, xylazine’s major metabolite, N-(2,6-dimethylphenyl)thiourea, arises from ring-opening reactions mediated by hepatic microsomes, a pathway less feasible in the target compound due to the carboxamide’s stability .
Binding Affinity: The 4-methylphenylamino group at C2 may enhance lipophilicity and membrane permeability relative to xylazine’s 2,6-dimethylphenylamino group.
Analytical Detection: Like xylazine’s phenolic metabolites, the target compound’s polar carboxamide group necessitates LC/MS/MS for detection, as GC/MS (even with derivatization) struggles with high-polarity analytes .
Comparative Pharmacokinetic and Toxicological Profiles
- Toxicity: Fluorinated aromatic rings are associated with reduced hepatotoxicity compared to hydroxylated metabolites, which can form reactive quinones.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
